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molecular formula C10H9BrO2 B1344092 5-Bromo-6-methoxy-1-indanone CAS No. 187872-11-3

5-Bromo-6-methoxy-1-indanone

Cat. No. B1344092
M. Wt: 241.08 g/mol
InChI Key: UOPZFPWKIZTDRV-UHFFFAOYSA-N
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Patent
US07482484B2

Procedure details

48 g (0.18 mol) of 3-(3-bromo-4-methoxyphenyl)propanoyl chloride are dissolved in 500 ml of dichloromethane. 72 g (0.54 mol) of aluminium chloride are added in small amounts. The reaction medium is stirred for 2 hours and then poured into water and the phases are separated by settling. The organic phase is dried (Na2SO4) and the solvent is evaporated off: (39.8 g). The product is triturated in ethanol, filtered off and dried (25 g; 63%)
Name
3-(3-bromo-4-methoxyphenyl)propanoyl chloride
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12](Cl)=[O:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].O>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[O:8][CH3:9])[C:12](=[O:13])[CH2:11][CH2:10]2 |f:1.2.3.4|

Inputs

Step One
Name
3-(3-bromo-4-methoxyphenyl)propanoyl chloride
Quantity
48 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)CCC(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
The product is triturated in ethanol
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried (25 g; 63%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C2CCC(C2=CC1OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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